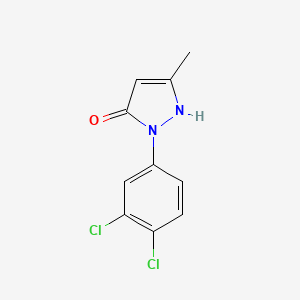
pyridine-3-carboximidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “pyridine-3-carboximidothioic acid” is known as trimethylsulfoxonium iodide. This compound is a sulfoxonium salt and is used primarily in organic synthesis. It is known for its role in generating dimethyloxosulfonium methylide, which is a useful reagent in the preparation of epoxides .
Preparation Methods
Trimethylsulfoxonium iodide can be synthesized through the reaction of dimethyl sulfoxide with iodomethane. The reaction proceeds as follows:
(CH3)2SO+CH3I→(CH3)3SO+I−
This reaction typically occurs under mild conditions and results in the formation of trimethylsulfoxonium iodide .
Chemical Reactions Analysis
Trimethylsulfoxonium iodide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo nucleophilic substitution reactions.
Formation of Dimethyloxosulfonium Methylide: When reacted with sodium hydride, trimethylsulfoxonium iodide forms dimethyloxosulfonium methylide, which is used as a methylene-transfer reagent in the preparation of epoxides.
Scientific Research Applications
Trimethylsulfoxonium iodide has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly epoxides.
Chemical Biology: It is used in the study of biological processes that involve sulfoxonium compounds.
Medicinal Chemistry: It is used in the development of pharmaceuticals and other bioactive compounds.
Industrial Applications: It is used in the production of various chemicals and materials.
Mechanism of Action
The primary mechanism of action of trimethylsulfoxonium iodide involves its conversion to dimethyloxosulfonium methylide. This conversion occurs through the reaction with a strong base, such as sodium hydride. The resulting dimethyloxosulfonium methylide acts as a methylene-transfer reagent, facilitating the formation of epoxides and other compounds .
Comparison with Similar Compounds
Trimethylsulfoxonium iodide can be compared to other sulfoxonium salts, such as dimethylsulfoxonium chloride and dimethylsulfoxonium bromide. While these compounds share similar chemical properties, trimethylsulfoxonium iodide is unique in its ability to generate dimethyloxosulfonium methylide, making it particularly useful in organic synthesis .
Similar Compounds
- Dimethylsulfoxonium chloride
- Dimethylsulfoxonium bromide
- Dimethylsulfoxonium fluoride
These compounds are similar in structure and reactivity but differ in their specific applications and reactivity profiles .
Properties
IUPAC Name |
pyridine-3-carboximidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWBMZWDJAZPPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(Dimethylamino)phenoxy]benzenemethanamine](/img/structure/B7762354.png)
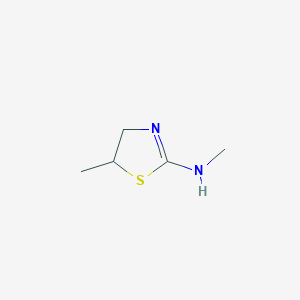

![Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate](/img/structure/B7762375.png)
![Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B7762377.png)
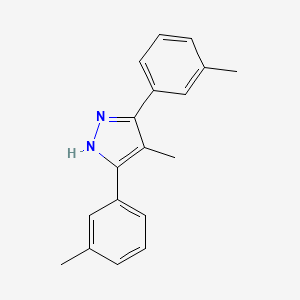
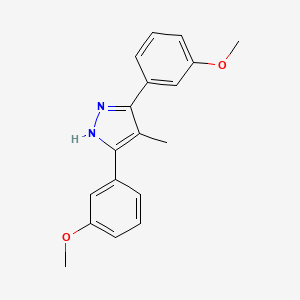
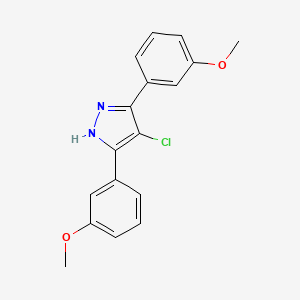

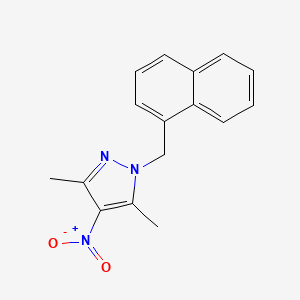
![1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1h-pyrazol-4-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B7762429.png)

